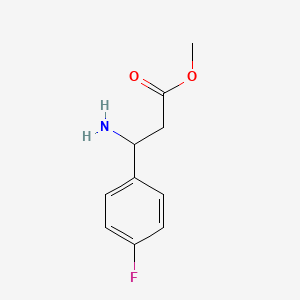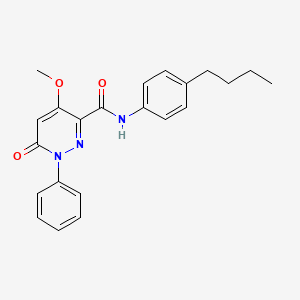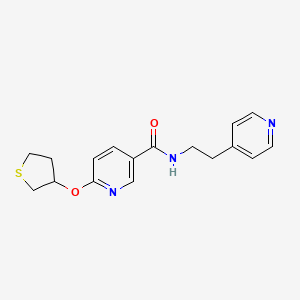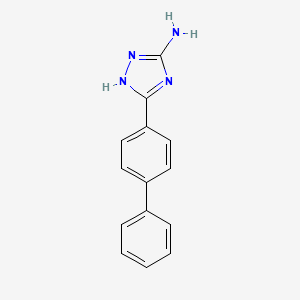
Methyl 3-amino-3-(4-fluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-3-(4-fluorophenyl)propanoate” is a chemical compound with the molecular formula C10H12FNO2 . It contains a methyl ester group, an amino group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-3-(4-fluorophenyl)propanoate” can be represented by the SMILES stringO=C(OC)CC(N)C(C=C1)=CC=C1F . This indicates that the compound contains a methyl ester group (O=C(OC)), an amino group (N), and a fluorophenyl group (C(C=C1)=CC=C1F) . Physical And Chemical Properties Analysis
“Methyl 3-amino-3-(4-fluorophenyl)propanoate” has a molecular weight of 197.21 . It is a solid compound . The boiling point is reported to be 232.6±15.0°C at 760 mmHg .Aplicaciones Científicas De Investigación
Antiviral Activity
Methyl 3-amino-3-(4-fluorophenyl)propanoate: derivatives have been explored for their potential antiviral properties. Compounds structurally related to this molecule have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to inhibit viral replication makes these compounds valuable in the development of new antiviral therapies.
Anti-inflammatory Properties
Indole derivatives, which share a common structural motif with Methyl 3-amino-3-(4-fluorophenyl)propanoate , are known for their anti-inflammatory effects. These compounds can be synthesized to target specific inflammatory pathways, potentially leading to new treatments for conditions like arthritis and other chronic inflammatory diseases .
Anticancer Applications
The indole nucleus, which is a part of Methyl 3-amino-3-(4-fluorophenyl)propanoate ’s structure, is found in many synthetic drug molecules with anticancer activity. Research into these derivatives may provide insights into novel cancer treatments, particularly in targeting specific cancer cell lines or in developing personalized medicine approaches .
Antimicrobial Effects
Compounds with the indole core have demonstrated a broad spectrum of antimicrobial activities. This includes potential applications in combating bacterial, fungal, and protozoal infections. The structural versatility of Methyl 3-amino-3-(4-fluorophenyl)propanoate allows for the synthesis of various scaffolds to screen for these pharmacological activities .
Antidiabetic Potential
Research into indole derivatives has also indicated potential applications in managing diabetes. By influencing various biological pathways, these compounds could be used to develop new antidiabetic drugs that help regulate blood sugar levels or improve insulin sensitivity .
Neuroprotective Effects
The indole structure is associated with neuroprotective properties, suggesting that Methyl 3-amino-3-(4-fluorophenyl)propanoate could be used in the treatment of neurodegenerative diseases. Its derivatives may protect neuronal cells from damage or death, offering a promising avenue for research into conditions like Alzheimer’s and Parkinson’s disease .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Direcciones Futuras
“Methyl 3-amino-3-(4-fluorophenyl)propanoate” is provided to early discovery researchers as part of a collection of unique chemicals . It is expected that future research will continue to explore the potential applications of this compound and its derivatives in various fields, particularly in medicinal chemistry .
Propiedades
IUPAC Name |
methyl 3-amino-3-(4-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPFQGZGPHEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181519-32-4 |
Source


|
| Record name | Methyl 3-amino-3-(4-fluorophenyl)-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2921916.png)
![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2921919.png)


![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2921922.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921925.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2921927.png)
![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)
![N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2921932.png)

